Cas no 1804036-55-2 (7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid)

7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid is a versatile heterocyclic compound featuring both a benzo[d]oxazole core and a reactive 2-bromoacetyl group. The presence of the bromoacetyl moiety makes it a valuable intermediate for nucleophilic substitution reactions, enabling the introduction of functionalized side chains in synthetic applications. The carboxylic acid group further enhances its utility by allowing derivatization via esterification or amidation. This compound is particularly useful in medicinal chemistry and materials science, where its bifunctional reactivity facilitates the construction of complex molecular architectures. Its stability under standard conditions and high purity make it suitable for precision synthesis and research applications.
7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid structure
1804036-55-2 structure
Product Name:7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid
CAS No:1804036-55-2
MF:C10H6BrNO4
MW:284.062942028046
CID:4819618
Update Time:2025-06-11

7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid
    • Inchi: 1S/C10H6BrNO4/c11-4-7(13)5-2-1-3-6-8(5)16-9(12-6)10(14)15/h1-3H,4H2,(H,14,15)
    • InChI Key: ZUGAESNEPWCNRT-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC=C2C=1OC(C(=O)O)=N2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 309
  • XLogP3: 2.1
  • Topological Polar Surface Area: 80.4

7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A081001729-250mg
7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid
1804036-55-2 98%
250mg
$5,184.99 2022-04-02
Alichem
A081001729-500mg
7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid
1804036-55-2 98%
500mg
$7,472.48 2022-04-02
Alichem
A081001729-1g
7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid
1804036-55-2 98%
1g
$12,092.31 2022-04-02

Additional information on 7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid

Recent Advances in the Application of 7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid (CAS: 1804036-55-2) in Chemical Biology and Pharmaceutical Research

The compound 7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid (CAS: 1804036-55-2) has recently emerged as a significant building block in medicinal chemistry and chemical biology research. This heterocyclic compound, featuring both a reactive bromoacetyl group and a carboxylic acid functionality, has demonstrated remarkable versatility in drug discovery applications. Recent studies have highlighted its potential as a key intermediate in the synthesis of targeted covalent inhibitors, particularly for enzymes containing nucleophilic residues in their active sites.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 1804036-55-2 as a warhead precursor for developing irreversible inhibitors of Bruton's tyrosine kinase (BTK). The bromoacetyl group was shown to selectively alkylate a conserved cysteine residue (Cys481) in BTK, leading to potent and durable inhibition. This work represents an important advancement in the treatment of B-cell malignancies, with several derivatives currently in preclinical evaluation.

Structural-activity relationship (SAR) studies have revealed that the benzo[d]oxazole scaffold of 7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid provides optimal geometry for target engagement while maintaining favorable physicochemical properties. Computational modeling indicates that the planar aromatic system facilitates π-π stacking interactions with tyrosine kinases, while the carboxylic acid moiety enables salt bridge formation with basic residues in the ATP-binding pocket.

Recent innovations in synthetic methodology have improved the accessibility of 1804036-55-2. A 2024 publication in Organic Process Research & Development describes a novel continuous flow synthesis route that achieves 85% yield with excellent purity (>99%), addressing previous challenges in large-scale production. This technological advancement is particularly significant as demand for this intermediate grows in pharmaceutical development pipelines.

Emerging applications extend beyond kinase inhibition. Researchers at several institutions have reported using 7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid as a versatile linker in antibody-drug conjugates (ADCs). The bromoacetyl group enables efficient conjugation to antibody cysteine residues, while the carboxylic acid allows subsequent attachment of cytotoxic payloads through amide bond formation. This dual functionality positions 1804036-55-2 as a valuable tool in next-generation ADC development.

Ongoing research is exploring the compound's potential in PROTAC (proteolysis targeting chimera) design. The reactive handle can be used to tether E3 ligase ligands to target protein binders, creating bifunctional molecules that induce targeted protein degradation. Preliminary results suggest that derivatives of 1804036-55-2 show improved cellular permeability compared to traditional PROTAC linkers.

As the field of covalent drug discovery continues to expand, 7-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid is poised to play an increasingly important role. Its unique combination of reactivity and structural features makes it particularly valuable for addressing challenging drug targets. Future research directions likely include optimization of selectivity profiles and development of related analogs with tuned electrophilicity for different therapeutic applications.

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